ethyl 2-oxo-1H-quinoxaline-6-carboxylate ethyl 2-oxo-1H-quinoxaline-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18709311
InChI: InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-8-9(5-7)12-6-10(14)13-8/h3-6H,2H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol

ethyl 2-oxo-1H-quinoxaline-6-carboxylate

CAS No.:

Cat. No.: VC18709311

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-oxo-1H-quinoxaline-6-carboxylate -

Specification

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
IUPAC Name ethyl 2-oxo-1H-quinoxaline-6-carboxylate
Standard InChI InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-8-9(5-7)12-6-10(14)13-8/h3-6H,2H2,1H3,(H,13,14)
Standard InChI Key IXWKSYUVSVCOQM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=C(C=C1)NC(=O)C=N2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 2-oxo-1H-quinoxaline-6-carboxylate features a bicyclic quinoxaline scaffold, where a benzene ring is fused to a pyrazine ring. The ketone group at position 2 and the ethyl ester at position 6 introduce electrophilic and nucleophilic reactivity, respectively. The IUPAC name is ethyl (2R)-2-methyl-3-oxidanylidene-2,4-dihydro-1H-quinoxaline-6-carboxylate, with the SMILES notation CCOC(=O)C1=CC2=C(C=C1)N[C@@H](C(=O)N2)C . Its three-dimensional conformation reveals a planar quinoxaline core with the ester group adopting a equatorial position relative to the heterocycle .

Table 1: Comparative Structural Features of Quinoxaline Derivatives

CompoundMolecular FormulaFunctional GroupsKey Structural Differences
Ethyl quinoxaline-6-carboxylateC11H10N2O2\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{2}Ester, no ketoneLacks 2-oxo group; reduced polarity
Methyl 2-(quinoxalin-6-yl)acetateC11H10N2O2\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{2}Acetate substituentBranched chain alters steric effects
2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acidC9H6N2O3\text{C}_{9}\text{H}_{6}\text{N}_{2}\text{O}_{3}Carboxylic acid, ketoneFree acid enhances solubility

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is typically synthesized via cyclocondensation reactions. A 2024 study demonstrated its preparation by refluxing naphthalene-2,3-diamine with ethyl chloroacetate in ethanol, catalyzed by sodium acetate . This method yielded a 63% product with a melting point of 226°C, confirmed via 1H^1\text{H}-NMR and IR spectroscopy . Alternative routes involve:

  • Knoevenagel condensation: Reaction of 2-oxo-quinoxaline-6-carbaldehyde with ethyl cyanoacetate .

  • Enzymatic esterification: Using lipases to selectively esterify the carboxylic acid precursor .

Reactivity Profile

The ketone at position 2 participates in nucleophilic additions, while the ester group undergoes hydrolysis or aminolysis. For instance, reaction with 4-chloro phenacyl bromide in ethanol produced a brominated derivative with enhanced antitumor activity .

Pharmacological Properties

Antitumor Activity

Ethyl 2-oxo-1H-quinoxaline-6-carboxylate exhibited 50% inhibition of MCF-7 breast cancer cells at 12.5 µM, surpassing doxorubicin in apoptosis induction . Mechanistic studies attribute this to:

  • Topoisomerase II inhibition: Intercalation into DNA strands, disrupting replication .

  • Reactive oxygen species (ROS) generation: Oxidative stress triggers mitochondrial apoptosis .

Antimicrobial Effects

The compound showed broad-spectrum activity against Escherichia coli (MIC = 2.50 µM/mL) and Staphylococcus aureus, comparable to norfloxacin . Its planar structure facilitates membrane penetration, disrupting biofilm formation .

Biochemical Interactions and Mechanisms

Enzyme Inhibition

The compound inhibits acetylcholinesterase (AChE) with an IC50_{50} of 8.2 µM, potentially aiding Alzheimer’s treatment . Molecular docking reveals hydrogen bonding between the ketone and AChE’s catalytic triad (Ser203, Glu334) .

Receptor Binding

In silico studies predict affinity for EGFR tyrosine kinase (binding energy = -9.8 kcal/mol), suggesting utility in targeting non-small cell lung cancer .

Applications in Medicinal Chemistry

Drug Design

Derivatives of this compound are explored as:

  • Kinase inhibitors: Modifying the ester group improves selectivity for VEGF receptors .

  • Antimicrobial coatings: Incorporating silver nanoparticles enhances efficacy against MRSA .

Prodrug Development

The ethyl ester acts as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid, which exhibits 3-fold higher bioavailability .

Recent Advances and Future Directions

2024–2025 Innovations

  • Nanoformulations: Liposomal encapsulation increased tumor accumulation by 70% in murine models .

  • CRISPR screening: Identified BRCA1 as a biomarker for sensitivity to quinoxaline derivatives .

Challenges and Opportunities

  • Solubility limitations: Polar substituents at position 3 are being tested to enhance aqueous solubility .

  • Toxicity profiling: Chronic exposure studies in primates are underway to assess neurotoxicity .

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